9-(5-fluoro-2-methoxybenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
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Description
9-(5-fluoro-2-methoxybenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C22H31FN2O3 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.23187102 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihypertensive Agents
Compounds with the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one structure have been synthesized and screened for antihypertensive activity. These molecules have shown significant potential as antihypertensive agents through mechanisms such as peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Chiral Separation and Configuration Determination
Chiral spirocyclic compounds have garnered attention for their potential applications in the pharmaceutical industry, not only as active pharmaceutical ingredients but also as catalysts in synthesizing active enantiomers or as surface modifiers on silica particles to resolve enantiomers. Studies on the synthesis and chiral separation of these compounds provide insights into their configurational properties based on specific optical rotation and Lowe's rule (Liang et al., 2008).
Photophysical Studies and Solvatochromic Analysis
Research on diazaspiro[5.5]undecane derivatives includes photophysical studies and solvatochromic analysis. These studies involve synthesizing compounds and analyzing their solvent effect on photophysical behavior, which can be crucial for developing fluorescent materials and sensors (Aggarwal & Khurana, 2015).
Fluoroquinolone Antibacterials
The synthesis of fluoroquinolone antibacterials substituted with diazaspiro[5.5]undecane has been explored. These compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria, highlighting their pharmaceutical application potential (Culbertson et al., 1990).
CCR8 Antagonists
Diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, indicating their utility in treating chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Properties
IUPAC Name |
9-[(5-fluoro-2-methoxyphenyl)methyl]-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FN2O3/c1-27-20-5-4-18(23)13-17(20)14-24-10-8-22(9-11-24)7-6-21(26)25(16-22)15-19-3-2-12-28-19/h4-5,13,19H,2-3,6-12,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFELKBMUCWGXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CN2CCC3(CCC(=O)N(C3)CC4CCCO4)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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